molecular formula C21H25N3O2 B5450431 1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylpiperazine

1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylpiperazine

Cat. No.: B5450431
M. Wt: 351.4 g/mol
InChI Key: LARFQYAZNLLJRL-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a methoxy group (OCH3) and a naphthyl group, which is a two-ring aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the piperazine ring, the methoxy group, and the naphthyl group. The exact structure would depend on the positions of these groups within the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include its molecular weight, melting point, boiling point, and solubility in various solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some piperazine derivatives are used as antihelminthic drugs, where their mechanism of action involves disrupting the neuromuscular coordination of parasites .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

Properties

IUPAC Name

2-(4-methoxynaphthalen-1-yl)-5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-19(14-24-12-10-23(2)11-13-24)22-21(26-15)18-8-9-20(25-3)17-7-5-4-6-16(17)18/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARFQYAZNLLJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C3=CC=CC=C32)OC)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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